molecular formula C6H5BrO B7767706 2-Bromophenol CAS No. 32762-51-9

2-Bromophenol

Cat. No. B7767706
Key on ui cas rn: 32762-51-9
M. Wt: 173.01 g/mol
InChI Key: VADKRMSMGWJZCF-UHFFFAOYSA-N
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Patent
US07425566B2

Procedure details

A mixture of 17.5 g of 2-bromophenol, 66 ml of diethyl sulphate and 170 ml of 10% NaOH solution is refluxed for 2 hours. After cooling the reaction mixture to RT, it is extracted with EtOAc, the organic phase is washed with 2N NaOH solution and dried over Na2SO4, and the solvent is evaporated off under vacuum. 19.6 g of the expected product are obtained.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].S(OCC)(O[CH2:13][CH3:14])(=O)=O>[OH-].[Na+]>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH2:13][CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
66 mL
Type
reactant
Smiles
S(=O)(=O)(OCC)OCC
Name
Quantity
170 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
it is extracted with EtOAc
WASH
Type
WASH
Details
the organic phase is washed with 2N NaOH solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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